molecular formula C8H16O2 B2378857 (2R)-2-(Oxan-3-yl)propan-1-ol CAS No. 2248213-94-5

(2R)-2-(Oxan-3-yl)propan-1-ol

Cat. No. B2378857
CAS RN: 2248213-94-5
M. Wt: 144.214
InChI Key: HSJPLLRBWCOXJG-JAMMHHFISA-N
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Description

(2R)-2-(Oxan-3-yl)propan-1-ol, also known as 3-Oxetanol, is a cyclic organic compound with a molecular formula of C5H10O2. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary, which can enhance the enantioselectivity of certain reactions. It can also act as a chiral ligand, which can coordinate with metal ions and facilitate asymmetric catalysis.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R)-2-(Oxan-3-yl)propan-1-ol is its chiral nature, which makes it a valuable building block in the synthesis of chiral compounds. It is also relatively easy to synthesize and has good stability. However, its low solubility in water and other polar solvents can be a limitation in some applications.

Future Directions

There are several future directions for the research and development of (2R)-2-(Oxan-3-yl)propan-1-ol. One direction is to explore its potential as a chiral auxiliary and ligand in asymmetric catalysis. Another direction is to investigate its biomedical applications, such as drug delivery and tissue engineering. Finally, further studies are needed to understand its mechanism of action and biochemical and physiological effects.
Conclusion:
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chiral nature makes it a valuable building block in the synthesis of chiral compounds. It has low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.

Synthesis Methods

(2R)-2-(Oxan-3-yl)propan-1-ol can be synthesized in several ways. One of the most common methods is the reduction of 3-oxetanone using sodium borohydride or lithium aluminum hydride. Another method involves the ring-opening of epoxides with alcohols in the presence of acid catalysts.

Scientific Research Applications

(2R)-2-(Oxan-3-yl)propan-1-ol has been extensively studied for its potential applications in various fields. It has been used as a chiral building block in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-viral agents. It has also been used as a chiral ligand in asymmetric catalysis, which is a powerful tool in organic synthesis.

properties

IUPAC Name

(2R)-2-(oxan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJPLLRBWCOXJG-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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